Indium(III) trifluoromethanesulfonate
Description
Significance of Lewis Acid Catalysis in Modern Organic Synthesis
Lewis acid catalysis is a cornerstone of modern organic synthesis, providing a powerful tool for chemists to construct complex molecules. A Lewis acid is a chemical entity that can accept an electron pair from a Lewis base, thereby activating the substrate towards various chemical reactions. numberanalytics.com This interaction lowers the activation energy of the reaction, leading to accelerated reaction rates and enhanced control over the reaction's outcome. numberanalytics.com
The importance of Lewis acid catalysis lies in its ability to facilitate a vast array of chemical transformations, including the formation of carbon-carbon and carbon-heteroatom bonds, as well as rearrangement and cyclization reactions. numberanalytics.com These reactions are fundamental to the synthesis of numerous valuable compounds, such as pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com The use of Lewis acids allows for reactions to proceed under milder conditions, often with improved yields and selectivity, making synthetic routes more efficient and sustainable. numberanalytics.com
Historical Context of Indium Catalysis
The application of indium compounds in organic synthesis has a history spanning several decades, with initial uses in mediated reactions. mdpi.comacs.org However, the exploration of indium salts as Lewis acid catalysts gained significant traction more recently. researchgate.netbath.ac.uk Compared to traditional Lewis acids like aluminum and boron compounds, indium(III) salts were found to be more stable in the presence of water and reusable, offering practical advantages in various synthetic procedures. bath.ac.uk The use of indium(III) salts has expanded to a wide range of organic transformations, including electrophilic aromatic substitution, cycloadditions, and conjugate additions. researchgate.netbath.ac.uk The development of indium catalysis has provided chemists with milder and more selective alternatives for a variety of important chemical reactions. mdpi.com
Overview of Indium(III) Trifluoromethanesulfonate (B1224126) as a Prominent Catalyst
Indium(III) trifluoromethanesulfonate, also known as indium(III) triflate, is a powerful Lewis acid catalyst employed in a diverse range of organic reactions. chemicalbook.com It is recognized for its high stability and effectiveness in promoting chemical transformations. This compound serves as a catalyst in the synthesis of complex organic molecules, including natural products and potential drug candidates. Its utility extends to the preparation of indium-containing materials used in electronics and optoelectronics.
This compound possesses several unique properties that make it an advantageous catalyst:
Water Stability and Reusability: Unlike many traditional Lewis acids that are sensitive to moisture, indium(III) triflate is stable in the presence of water. bath.ac.uk This allows for its use in aqueous media and facilitates its recovery and reuse, contributing to more sustainable chemical processes. researchgate.net
High Catalytic Activity: It is an efficient catalyst for a variety of reactions, including intramolecular Diels-Alder reactions, deprotection of acetals and ketals, and acylation reactions. researchgate.netnih.govacs.org In many cases, only catalytic amounts of the reagent are needed to achieve high yields. nih.govacs.org
Chemoselectivity: Indium(III) triflate exhibits high chemoselectivity, allowing for specific functional groups to react while leaving others intact. For instance, it can selectively deprotect acetals and ketals without affecting acid-labile groups like N-Boc. acs.org
Mild Reaction Conditions: Many reactions catalyzed by indium(III) triflate can be carried out under neutral and mild conditions, often at room temperature. nih.govacs.org This reduces the likelihood of side reactions and decomposition of sensitive substrates.
This compound offers distinct advantages over other commonly used Lewis acids. While traditional Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·Et₂O) are powerful, they are often highly sensitive to moisture and require strictly anhydrous conditions. In contrast, indium(III) triflate's water stability makes it more user-friendly and applicable in a broader range of reaction conditions. bath.ac.uk
Compared to other metal triflates, indium(III) triflate often demonstrates superior catalytic activity. For instance, in certain hydroalkylation reactions, In(OTf)₃ was found to be effective, while other triflates like Sc(OTf)₃ and Yb(OTf)₃ were not. rsc.org Gallium(III) and indium(III) halides and triflates are considered softer Lewis acids compared to those of aluminum and boron, which allows for the activation of various functional groups under milder conditions. researchgate.net
Here is a comparative overview of this compound with other selected Lewis acids:
| Feature | This compound (In(OTf)₃) | Aluminum Chloride (AlCl₃) | Boron Trifluoride Etherate (BF₃·Et₂O) | Ferric Chloride (FeCl₃) | Titanium Tetrachloride (TiCl₄) | Zinc Chloride (ZnCl₂) | Gallium(III) Salts (e.g., Ga(OTf)₃) |
| Water Stability | High, can be used in aqueous media bath.ac.uk | Low, hydrolyzes rapidly | Low, hydrolyzes | Moderate | Low, hydrolyzes violently | High | Moderate to High researchgate.net |
| Lewis Acidity | Strong chemicalbook.com | Very Strong catalysis.blog | Strong | Moderate | Strong | Moderate | Strong rsc.org |
| Handling | Hygroscopic solid, but relatively easy to handle | Highly hygroscopic, corrosive solid | Fuming liquid, moisture sensitive | Hygroscopic solid | Fuming liquid, moisture sensitive | Hygroscopic solid | Hygroscopic solid |
| Common Applications | Diels-Alder, Friedel-Crafts, acylation, deprotection chemicalbook.comresearchgate.netresearchgate.net | Friedel-Crafts reactions, polymerizations numberanalytics.com | Carbonyl additions, ether cleavage | Chlorinations, Friedel-Crafts | Aldol (B89426) reactions, Mukaiyama aldol reaction wikipedia.org | Lucas test, Friedel-Crafts | Alkyne functionalization rsc.org |
| Reusability | Often recoverable and reusable researchgate.net | Typically not reusable | Not reusable | Limited reusability | Not reusable | Limited reusability | Can be reusable |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
indium(3+);trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.In/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYRAEIHXSVXPV-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[In+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F9InO9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370444 | |
| Record name | Indium(III) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128008-30-0 | |
| Record name | Indium(III) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indium(III) trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Indium Iii Trifluoromethanesulfonate
Established Synthetic Routes
The synthesis of indium(III) trifluoromethanesulfonate (B1224126) can be achieved through several routes, with the reaction between indium(III) oxide and triflic acid being a prominent and direct method.
The reaction of indium(III) oxide (In₂O₃) with trifluoromethanesulfonic acid (CF₃SO₃H), commonly known as triflic acid, represents a direct acid-base reaction to form the corresponding salt, indium(III) trifluoromethanesulfonate, and water. This is a conventional route for the synthesis of various metal triflates. google.com
In₂O₃ + 6 CF₃SO₃H → 2 In(OSO₂CF₃)₃ + 3 H₂O
This process involves the dissolution of the basic indium(III) oxide in the strong superacid, triflic acid. The reaction is typically carried out by heating the reactants together, often in a suitable solvent to facilitate the reaction, although a solvent-free approach is also plausible. A potential solvent for this type of reaction is chlorobenzene, which has been used in the synthesis of other metal triflates like those of antimony and bismuth. researchgate.net The mixture is stirred to ensure complete reaction between the solid oxide and the liquid acid. The progress of the reaction can be monitored until all the indium(III) oxide has been consumed.
Table 1: Reactants and Products in the Synthesis of this compound
| Compound Name | Molecular Formula | Role in Reaction |
| Indium(III) Oxide | In₂O₃ | Reactant (Base) |
| Triflic Acid | CF₃SO₃H | Reactant (Acid) |
| This compound | In(OSO₂CF₃)₃ | Product |
| Water | H₂O | Byproduct |
A critical aspect in the synthesis and handling of this compound is the stringent requirement for anhydrous conditions. oakwoodchemical.com The compound is known to be hygroscopic, readily absorbing moisture from the atmosphere. oakwoodchemical.com In the presence of water, this compound can undergo hydrolysis, which compromises its purity and catalytic efficacy. The triflate anion itself is resistant to hydrolysis, but the indium(III) cation is susceptible to coordination with water molecules, leading to the formation of hydrated species or hydroxo complexes.
The presence of water, a byproduct of the synthesis from indium(III) oxide and triflic acid, must be carefully managed. To obtain the anhydrous salt, the water formed during the reaction must be removed. This is typically achieved by heating the product under vacuum. google.com Another technique that can be employed for drying is co-distillation with an organic solvent like toluene (B28343), followed by drying under reduced pressure.
To prevent the introduction of atmospheric moisture during the synthesis and subsequent handling, several precautions are necessary:
All glassware should be thoroughly dried in an oven and cooled in a desiccator before use.
The reaction should be performed under an inert atmosphere, such as dry nitrogen or argon.
Any solvents used must be rigorously dried using appropriate drying agents.
Table 2: Key Considerations for Anhydrous Synthesis
| Consideration | Rationale | Typical Procedure |
| Reactant Purity | Water in reactants will lead to hydrated product. | Use high-purity, anhydrous reactants. |
| Glassware Preparation | Residual moisture on glassware surfaces can contaminate the reaction. | Oven-dry all glassware at >100°C for several hours and cool under vacuum or in a desiccator. |
| Inert Atmosphere | Prevents atmospheric moisture from entering the reaction vessel. | Conduct the reaction and subsequent manipulations under a positive pressure of dry nitrogen or argon. |
| Solvent Choice | Solvents can be a major source of water contamination. | Use freshly distilled, anhydrous solvents. |
| Product Isolation and Drying | The water produced as a byproduct must be removed to yield the anhydrous salt. | Heat the crude product under high vacuum. Azeotropic distillation with toluene can also be employed to remove residual water. |
Catalytic Mechanisms and Reactivity Profiles
Fundamental Lewis Acidity of Indium(III) Trifluoromethanesulfonate (B1224126)
The catalytic activity of indium(III) trifluoromethanesulfonate is fundamentally rooted in its character as a strong Lewis acid. A Lewis acid is defined as a chemical species that can accept a pair of electrons from an electron donor, or Lewis base. The indium(III) cation (In³⁺) possesses a vacant p-orbital, making it a potent electron-pair acceptor. The triflate anions (CF₃SO₃⁻) are excellent leaving groups and are very weakly coordinating due to the delocalization of their negative charge by the strongly electron-withdrawing trifluoromethyl and sulfonyl groups. This feature leaves the indium center highly electron-deficient and accessible for coordination with other molecules. sciforum.net
As a potent Lewis acid, the indium(III) center readily coordinates with a variety of electron-rich species (Lewis bases). These include molecules containing heteroatoms with lone pairs of electrons, such as oxygen, nitrogen, and sulfur, as well as π-systems like alkenes and alkynes. Common substrates that coordinate with In(OTf)₃ include carbonyl compounds (aldehydes, ketones, esters), alcohols, amines, and ethers. researchgate.netorganic-chemistry.orgchemicalbook.com This initial coordination step is crucial for catalysis, as it activates the substrate for subsequent chemical transformation. The oxophilic nature of the indium(III) ion makes it particularly effective at activating oxygen-containing functional groups. researchgate.net
Theoretical and Computational Studies of Catalytic Pathways
To gain a deeper understanding of the reaction mechanisms, theoretical and computational methods, particularly Density Functional Theory (DFT), have been employed. These studies provide valuable insights into the structures of intermediates and transition states, reaction energy profiles, and the precise role of the indium catalyst. While many computational studies have focused on related indium(III) halides like InCl₃ and InI₃, the findings are often applicable to In(OTf)₃ due to the similar behavior of the In(III) center.
DFT calculations have been instrumental in elucidating the complex pathways of indium-catalyzed reactions, such as the cycloisomerization of enynes. pku.edu.cnacs.org One significant finding from these studies is the potential for the in-situ generation of cationic indium species, such as [InX₂]⁺ (where X is a halide or triflate), which may be the true, more active catalytic species. pku.edu.cn For example, in the InCl₃-catalyzed cycloisomerization of 1,6-enynes, DFT calculations suggest that the catalytic cycle begins with the coordination of an [InCl₂]⁺ cation to the substrate. pku.edu.cn These computational models allow researchers to map out the entire catalytic cycle, identifying the rate-determining steps and explaining observed product regioselectivity and stereoselectivity. pku.edu.cnacs.org
| Catalyst System | Reaction Type | Key DFT Finding | Reference |
|---|---|---|---|
| InCl₃ | Cycloisomerization of 1,6-enynes | Proposes [InCl₂]⁺ as the true catalytic species, which coordinates to both the alkyne and alkene. | pku.edu.cn |
| InI₃ | Cascade Cycloisomerization of 1,5-enynes | Mechanism involves an initial η² coordination of indium with the alkyne, leading to a nonclassical carbocation. | acs.org |
The interaction between the indium catalyst and an alkyne (an acetylene derivative) is a critical activation step in many transformations, including carbometalation and cycloisomerization reactions. acs.org Computational studies on the cycloisomerization of 1,5-enynes catalyzed by indium(III) halides postulate that the reaction is triggered by an initial η² coordination of the indium center with the carbon-carbon triple bond of the alkyne moiety. acs.org In this interaction, the electron-deficient indium atom acts as a π-acid, accepting electron density from the filled π-orbitals of the alkyne. This coordination weakens the π-bond, polarizes the alkyne, and activates it toward nucleophilic attack, initiating the cyclization cascade. pku.edu.cnacs.org This activation can lead to the formation of a vinyl cation intermediate, which then undergoes further reaction. pku.edu.cn
A significant contribution of computational chemistry is the characterization of highly reactive, transient species that are difficult or impossible to observe experimentally. In the context of indium-catalyzed enyne cyclizations, DFT studies have identified and analyzed the structures and energies of key transition states and intermediates. pku.edu.cnacs.org
Notably, these studies have provided evidence for the formation of nonclassical carbocation intermediates. For instance, in the cyclization of 1,5-enynes, the initial attack on the indium-activated alkyne leads to an intermediate that is best described as a resonance hybrid of an indium-stabilized homoallylic carbocation and a cyclopropylindium ylide. acs.org This nonclassical intermediate is low in energy and serves as a pivotal point in the reaction pathway, leading to the final tricyclic product. acs.org DFT calculations have also mapped out subsequent steps involving novel rearrangements, such as a pku.edu.cnmdpi.com-carbon shift via a more stable homoallylic cation, and nonconjugated pku.edu.cnacs.org-hydride shifts that ultimately determine the final product structure. pku.edu.cn The ability to model these complex intermediates and their corresponding transition states provides a detailed mechanistic picture that is crucial for rational catalyst design and reaction optimization.
Chemo-, Regio-, and Stereoselectivity in Catalysis
This compound, commonly known as indium triflate or In(OTf)₃, serves as a versatile Lewis acid catalyst that demonstrates significant control over the selectivity of various organic transformations. Its effectiveness stems from its ability to activate substrates in a manner that allows for high levels of chemo-, regio-, and stereoselectivity. The outcomes of these catalytic reactions are intricately linked to the electronic properties and steric profiles of the substrates involved, as well as the specific reaction mechanism fostered by the indium catalyst.
Stereospecificity in Cascade Cycloisomerization Reactions
Indium(III) halides, including the triflate, are highly effective catalysts for promoting cascade cycloisomerization reactions, particularly of enynes, with a remarkable degree of stereospecificity. acs.orgresearchgate.net These reactions involve a sequence of intramolecular transformations that assemble complex polycyclic frameworks from relatively simple acyclic precursors. The stereochemical information present in the starting material, such as the geometry of a double bond, is often perfectly transferred to the final product.
A prominent example is the indium(III)-catalyzed double cycloisomerization of 1,5-enynes bearing pendant aryl nucleophiles. acs.org Research has shown that these cascade reactions are stereospecific, with the configuration of the alkene in the starting enyne being retained in the tricyclic product. acs.org For instance, the cycloisomerization of a (Z)-1,5-enyne substrate proceeds with complete retention of the original stereochemistry, yielding the corresponding cis-diastereoisomer as the sole product. acs.org This high fidelity indicates that the reaction mechanism does not involve intermediates that would allow for geometric scrambling, such as long-lived, freely rotating carbocations.
The table below illustrates the stereospecific outcomes observed in the indium-catalyzed cycloisomerization of isomeric enynes.
| Starting Material | Alkene Geometry | Product Diastereomer | Stereochemical Outcome |
|---|---|---|---|
| Aryl 1,5-enyne | E | trans-fused tricyclic product | Retention of configuration |
| Aryl 1,5-enyne | Z | cis-fused tricyclic product | Retention of configuration |
| Functionalized 1,6-enyne | E | Specific diastereomer of bicyclic product | Stereospecific |
| Functionalized 1,6-enyne | Z | Different diastereomer of bicyclic product | Stereospecific |
This high level of stereocontrol makes this compound a valuable tool for the synthesis of complex molecular architectures with well-defined three-dimensional structures.
Applications in Organic Synthesis
Carbon-Carbon Bond Forming Reactions
The construction of carbon-carbon bonds is a fundamental process in the synthesis of complex organic molecules. Indium(III) trifluoromethanesulfonate (B1224126) has proven to be an effective catalyst in facilitating several key reactions that achieve this transformation.
Aldol (B89426) and related condensation reactions are pivotal methods for the formation of β-hydroxy carbonyl compounds and α,β-unsaturated carbonyl compounds, respectively. While the direct application of indium(III) trifluoromethanesulfonate in classic aldol condensations is not extensively documented in the reviewed literature, its utility in related transformations highlights its potential.
The Knoevenagel condensation is a modification of the aldol condensation that involves the reaction of an aldehyde or ketone with an active methylene compound. While specific studies focusing solely on this compound as the catalyst for this reaction are limited, research on indium(III)-catalyzed Knoevenagel condensations provides valuable insights. For instance, the combination of a catalytic amount of indium(III) chloride (InCl3) with acetic anhydride has been shown to effectively promote the Knoevenagel condensation between a variety of aldehydes and activated methylene compounds. organic-chemistry.orgnih.gov This system proceeds through the in situ formation of a geminal diacetate intermediate, which is then attacked by the active methylene compound. organic-chemistry.orgnih.gov The catalytic system demonstrates broad substrate scope, accommodating aromatic, heteroaromatic, conjugated, and aliphatic aldehydes with various activated methylene partners like dimethyl malonate and β-ketoesters. organic-chemistry.org
| Aldehyde | Active Methylene Compound | Catalyst System | Conditions | Yield (%) |
| Benzaldehyde | Dimethyl malonate | InCl3 / Acetic Anhydride | Toluene (B28343), 60°C, 8h | 95 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | InCl3 / Acetic Anhydride | Toluene, 60°C, 8h | 92 |
| 2-Naphthaldehyde | Malononitrile | InCl3 / Acetic Anhydride | Toluene, 60°C, 8h | 98 |
Table 1: Examples of Indium(III)-Catalyzed Knoevenagel Condensation. organic-chemistry.org
The direct catalytic application of this compound in traditional aldol condensations is not well-documented in the available literature. However, its role in related reactions, such as the Mukaiyama aldol reaction, has been explored with other metal triflates, suggesting a potential for this compound. The Mukaiyama aldol reaction involves the addition of a silyl enol ether to an aldehyde or ketone, promoted by a Lewis acid. Lanthanide triflates, for example, have been successfully used to catalyze this reaction in aqueous media. nih.gov While direct data for this compound is scarce, its established Lewis acidity suggests it could be a viable catalyst for such transformations. Further research is needed to fully elucidate its efficacy in this area.
Cycloaddition reactions are powerful tools for the construction of cyclic molecules. This compound has demonstrated significant catalytic activity in various cycloaddition reactions, particularly in Diels-Alder reactions.
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. This compound has been found to be an effective catalyst for intramolecular versions of this reaction, especially with furan-containing substrates. researchgate.net
Intramolecular Hetero Diels-Alder Reactions:
This compound has been utilized in the preparation of decahydroquinoline-type toxins through intramolecular hetero-Diels-Alder reactions. iaea.org This highlights its ability to catalyze reactions involving heteroatoms in the diene or dienophile system.
Intramolecular Diels-Alder Reaction of Furans:
Research has shown that this compound is an effective and reusable catalyst for the intramolecular Diels-Alder reactions of furans. researchgate.net This is particularly noteworthy as furan can be a reluctant diene in such reactions. The catalyst facilitates the cycloaddition under relatively mild conditions.
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-(4-Methyl-2-furylmethyl)-N-(3-butenyl)amine | 10 | Water | 100 | 12 | 85 |
| N-(5-Methyl-2-furylmethyl)-N-(3-butenyl)amine | 10 | Water | 100 | 12 | 82 |
| N-(2-Furylmethyl)-N-(4-pentenyl)amine | 10 | Water | 100 | 24 | 75 |
Table 2: Examples of this compound-Catalyzed Intramolecular Diels-Alder Reaction of Furans. researchgate.net
The application of this compound in [4+1] annulation reactions for the synthesis of polycyclic fused furans is not described in the reviewed scientific literature. This specific area of its catalytic activity remains to be explored.
Alkylation Reactions
This compound has demonstrated significant catalytic activity in the formation of carbon-carbon bonds through various alkylation reactions.
A notable application of this compound is in the 2-alkenylation of 1,3-dicarbonyl compounds with unactivated alkynes. This reaction provides a direct method for the formation of a C(sp²)–C(sp³) bond. The process is highly efficient, often requiring less than 1 mole percent of the catalyst and proceeding without a solvent. researchgate.netresearchgate.net
The reaction exhibits high to excellent yields and exclusive regioselectivity, with the carbon-carbon bond forming at a specific position on the alkyne. researchgate.netresearchgate.net A wide array of functional groups are well-tolerated under these mild reaction conditions, including esters, ethers, allylic halides, furans, thiophenes, and protected amines. researchgate.netresearchgate.net Experimental and theoretical studies suggest that the reaction mechanism involves a concerted carbometalation of an indium(III) enolate with the alkyne, where the interaction between the indium and the alkyne is a crucial factor. researchgate.netresearchgate.net
Table 1: In(OTf)₃-Catalyzed 2-Alkenylation of 1,3-Dicarbonyl Compounds
| Entry | 1,3-Dicarbonyl Compound | Alkyne | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Acetylacetone | 1-Octyne | 1 | 2 | 95 |
| 2 | Ethyl acetoacetate | Phenylacetylene | 0.5 | 3 | 92 |
| 3 | Dimedone | 1-Hexyne | 1 | 2.5 | 98 |
This data is illustrative and compiled from findings in the cited literature.
The addition of metal enolates to unactivated carbon-carbon multiple bonds represents a significant challenge in organic synthesis. While various transition metals have been employed to catalyze such transformations, the specific use of this compound in this context is an area of ongoing research. The general strategy involves the generation of a metal enolate which then adds across an unactivated olefin or acetylene. The reactivity of the metal enolate and the coordination to the unsaturated system are key factors for a successful reaction.
This compound has been shown to be an effective catalyst for the Friedel-Crafts type alkylation of various electron-rich heterocycles. Specifically, it catalyzes the reaction of indoles, furans, and thiophenes with aziridines, leading to the corresponding 3-alkylated products in a ring-opening process. researchgate.net In the case of pyrrole, the reaction yields a mixture of 2- and 3-alkylated derivatives. researchgate.net This method provides a direct route to functionalized heterocyclic compounds, which are prevalent motifs in pharmaceuticals and natural products. The reaction proceeds under mild conditions, and the catalyst's Lewis acidity is crucial for the activation of the aziridine ring.
Table 2: In(OTf)₃-Catalyzed Alkylation of Heterocycles with N-Tosylaziridine
| Entry | Heterocycle | Product | Yield (%) |
| 1 | Indole | 3-(2-(Tosylamino)ethyl)indole | 90 |
| 2 | Furan | 2-(2-(Tosylamino)ethyl)furan | 85 |
| 3 | Thiophene | 2-(2-(Tosylamino)ethyl)thiophene | 82 |
| 4 | Pyrrole | Mixture of 2- and 3-alkylated products | 75 |
This data is illustrative and based on findings reported in the cited literature.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. This compound has proven to be a powerful catalyst for several important MCRs.
This compound serves as a reusable and environmentally friendly catalyst for the synthesis of octahydroquinazolinones and their thione analogs via a one-pot Biginelli condensation. semanticscholar.orgresearchgate.net This three-component reaction involves an aromatic aldehyde, a cyclic 1,3-dione, and urea or thiourea. The reaction is typically carried out under solvent-free conditions at 100 °C with a catalyst loading of 5 mol%. semanticscholar.org This method is advantageous due to its operational simplicity, short reaction times, and high yields of the desired products without the formation of significant by-products. semanticscholar.orgnih.gov The catalyst's tolerance to a variety of functional groups on the aromatic aldehyde makes this a versatile synthetic route. semanticscholar.org
A plausible mechanism suggests that the Lewis acidic In(OTf)₃ activates the aldehyde, facilitating the formation of an acyl imine intermediate, which then undergoes nucleophilic attack by the enol of the 1,3-dione, followed by cyclization with urea or thiourea.
Table 3: In(OTf)₃-Catalyzed Biginelli Synthesis of Octahydroquinazolinones/Thiones
| Entry | Aldehyde | 1,3-Dione | Urea/Thiourea | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Dimedone | Urea | 45 | 92 |
| 2 | 4-Chlorobenzaldehyde | Dimedone | Urea | 40 | 95 |
| 3 | 4-Methoxybenzaldehyde | Cyclohexane-1,3-dione | Thiourea | 50 | 88 |
| 4 | 3-Nitrobenzaldehyde | Dimedone | Thiourea | 45 | 90 |
This data is illustrative and compiled from findings in the cited literature. semanticscholar.org
The Friedländer annulation is a classical method for the synthesis of quinolines, typically involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While various Lewis acids can catalyze this transformation, this compound has been identified as a particularly effective catalyst in related reactions. For instance, In(OTf)₃ is a uniquely effective catalyst for the tandem Friedländer annulation–Knoevenagel condensation to produce 2-styryl quinolines. researchgate.net
In a related application, In(OTf)₃ has been used to catalyze the alkynylation-cyclization of 2-aminoaryl ketones with phenylacetylenes under microwave irradiation and solvent-free conditions to afford 2,4-disubstituted quinolines. researchgate.net This reaction provides an efficient and environmentally friendly route to highly functionalized quinoline derivatives. The catalyst can be recovered and reused, adding to the sustainability of the process. researchgate.net Although not a direct synthesis of 2-acylquinolines from α-methylene ketones, this demonstrates the utility of In(OTf)₃ in facilitating the core quinoline synthesis from similar precursors.
Functional Group Transformations
This compound is also a highly effective catalyst for various functional group transformations, which are fundamental operations in organic synthesis.
The protection and deprotection of functional groups are crucial steps in the synthesis of complex organic molecules. In(OTf)₃ provides a mild and efficient method for the removal of certain protecting groups.
This compound serves as an excellent catalyst for the deprotection of acetals and ketals to their corresponding aldehydes and ketones. researchgate.net This transformation is typically carried out under neutral conditions in the presence of acetone. researchgate.net The reaction is notable for its mildness, often proceeding at room temperature for many substrates. More robust acetals and ketals can be cleaved efficiently with the aid of mild microwave heating. researchgate.net
A key advantage of this method is its chemoselectivity. It is compatible with acid-sensitive protecting groups such as N-Boc and TBS, allowing for selective deprotection in molecules with multiple protected functional groups. The catalyst is used in small amounts (typically <0.8 mol%) and can be effective even at very low loadings (<0.01 mol%) for large-scale reactions, yielding products in good to excellent yields. researchgate.net
Table 3: Deprotection of Acetals and Ketals using this compound
| Substrate | Conditions | Yield (%) |
|---|---|---|
| Simple Acetals/Ketals | Acetone, rt | >90 |
Dehydration reactions involve the removal of a molecule of water from a compound. This compound has been shown to effectively catalyze such transformations.
The dehydration of primary amides to the corresponding nitriles is a valuable transformation in organic synthesis. This compound has been identified as a highly efficient catalyst for this conversion. The reaction typically requires a catalytic amount of In(OTf)₃ (e.g., 5 mol%) and is often carried out in a solvent such as toluene. A variety of primary amides, including aromatic, bicyclic, and aliphatic substrates, can be successfully converted to their nitrile counterparts in excellent yields under these conditions.
This method is compatible with various functional groups. For instance, substituents on aromatic rings like halogens and alkyl groups remain unaffected. The reaction conditions are mild enough to tolerate acid-labile silyl protecting groups such as tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS).
Table 4: this compound-Catalyzed Dehydration of Primary Amides
| Substrate | Catalyst Loading (mol%) | Solvent | Yield (%) |
|---|---|---|---|
| Benzamide derivatives | 5 | Toluene | Excellent |
| 1-Naphthamide | 5 | Toluene | Good |
| 2-Naphthamide | 5 | Toluene | Excellent |
| Aliphatic primary amides | 5 | Toluene | Good to Excellent |
Acyl Transfer Reactions
This compound has demonstrated high efficiency in catalyzing various acyl transfer reactions involving carbohydrates and their derivatives researchgate.net.
Acetolyses of Benzyl Ethers
The selective acetolysis of certain benzyl ethers on sugar molecules can be achieved using indium(III) triflate in neat acetic anhydride researchgate.netresearchgate.net. This reaction allows for the targeted removal of a benzyl protecting group and its replacement with an acetyl group, a crucial step in the synthetic chemistry of carbohydrates researchgate.net. The process is valued for its selectivity, enabling chemists to deprotect specific positions on a complex carbohydrate scaffold researchgate.netresearchgate.net.
Formation of Thioglycosides from Per-O-acetates
Indium(III) triflate is an effective catalyst for the synthesis of thioglycosides from per-O-acetylated sugar donors. The reaction between a per-O-acetate of a sugar, such as 2-deoxy-2-phthalimido-D-glucose, and a thiol like benzyl mercaptan proceeds in the presence of In(OTf)₃ to yield the corresponding thioglycoside in high yield researchgate.net. This transformation has also been successfully conducted under solvent-free mechanochemical conditions (ball milling), which is a significant improvement over standard methods that often require stoichiometric amounts of strong Lewis acids and longer reaction times mdpi.com.
Oxidative Methyl Esterification of Aldehydes
Indium(III) triflate effectively catalyzes the direct oxidative methyl esterification of various aldehydes. In conjunction with an oxidant such as Oxone (potassium peroxymonosulfate), In(OTf)₃ accelerates the conversion of aromatic aldehydes with diverse substituents into their corresponding methyl esters. These reactions are typically performed in methanol at reflux and produce the desired esters in good to excellent yields within a relatively short timeframe. This method provides a direct route to methyl esters from aldehydes, which are fundamental components in organic synthesis and often serve as prodrugs in chemotherapy.
The efficiency of the reaction can be influenced by the substrate. For instance, while many benzaldehyde derivatives are effectively esterified, the position of aldehyde substituents on heterocyclic rings, such as pyridinecarboxaldehydes, can be decisive for the reaction's success.
| Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| Benzaldehyde | 10 | 1 | 95 |
| 4-Methoxybenzaldehyde | 10 | 0.5 | 98 |
| 4-Nitrobenzaldehyde | 10 | 1.5 | 93 |
| 4-Chlorobenzaldehyde | 10 | 1.5 | 91 |
| 2-Naphthaldehyde | 10 | 1 | 94 |
| 4-Pyridinecarboxaldehyde | 10 | 3 | 75 |
| 2-Pyridinecarboxaldehyde | 10 | 1.5 | Decomposition |
Reaction conditions: Aldehyde, 1.0 eq of Oxone, 10 mol % of In(OTf)₃ in MeOH at reflux.
Hydrothiolation of Non-Activated Olefins
This compound serves as an excellent catalyst for the highly regioselective addition of thiols to non-activated olefins, a key process for synthesizing sulfides. This reaction, which can be performed with as little as 1 mol% of the catalyst and often without a solvent, results in the Markovnikov adduct, where the sulfur atom attaches to the more substituted carbon of the double bond. This outcome is in contrast to radical-initiated additions, which typically yield the anti-Markovnikov product.
The In(OTf)₃-catalyzed process offers better yields and selectivities compared to catalysis by triflic acid (TfOH) alone, which can cause polymerization of the olefin substrates. A significant advantage of this method is the stability of indium triflate in water, allowing for its recovery and reuse without a loss of catalytic activity. The reaction is applicable to both intra- and intermolecular additions.
| Olefin | Thiol | Time (h) | Yield (%) |
| 1-Octene | Octanethiol | 24 | 85 |
| Styrene | Thiophenol | 2 | 95 |
| Cyclohexene | Octanethiol | 24 | 80 |
| cis-Cyclooctene | Octanethiol | 24 | 81 |
| 1-Decene | Thiophenol | 4 | 92 |
Reaction conditions: Olefin, thiol, and 1 mol% In(OTf)₃, neat, at room temperature.
Ring Opening Reactions
Ring Opening of Aziridines
Indium(III) triflate is a potent Lewis acid catalyst for the ring-opening of aziridines with various nucleophiles. This reaction is a valuable method for synthesizing β-functionalized amines. The catalyst activates the aziridine ring, facilitating nucleophilic attack. The regioselectivity of the attack often depends on the substitution pattern of the aziridine. For instance, with aziridines bearing an aryl substituent, the nucleophile selectively attacks the benzylic position researchgate.net.
With Carboxylic Acids: Carboxylic acids can act as nucleophiles, opening the aziridine ring to form β-amino esters after an esterification step, or β-amino alcohols if the intermediate is hydrolyzed. The reaction provides a direct route to these important structural motifs.
With Trimethylsilyl Azide: Trimethylsilyl azide serves as a source of the azide nucleophile. In the presence of a Lewis acid like In(OTf)₃, it reacts with aziridines to produce 1,2-diazides, which are versatile intermediates for the synthesis of vicinal diamines and other nitrogen-containing compounds.
With Activated Aromatics and Heteroaromatics: The ring-opening of aziridines can be accomplished using electron-rich aromatic and heteroaromatic compounds in a Friedel-Crafts-type reaction researchgate.net. Indium triflate catalyzes the reaction of activated arenes (like anisole, mesitylene, and furan) or heteroaromatics (such as indoles) with aziridines to form β-arylamines researchgate.netmdpi.orgmdpi.com. This provides a direct C-C bond formation and functionalization of the aromatic ring. The reaction with indole, for example, leads to the synthesis of 2- or 3-substituted indole derivatives, which are common in biologically active molecules mdpi.com.
| Aziridine Substrate | Nucleophile | Product Type |
| N-Tosyl-2-phenylaziridine | Acetic Acid | β-Acetamido alcohol derivative |
| N-Tosyl-2-methylaziridine | Trimethylsilyl Azide | β-Azido amine derivative |
| N-Tosyl-2-phenylaziridine | Anisole | β-Aryl amine |
| N-Tosylaziridine | Indole | 3-(β-Aminoethyl)indole |
| N-Tosylaziridine | Furan | 2-(β-Aminoethyl)furan |
Epoxide Ring Opening with Thiols
This compound has proven to be an effective catalyst for the ring-opening of epoxides with thiols, a reaction of significant importance for the synthesis of β-hydroxy sulfides. These structural motifs are prevalent in various biologically active molecules and natural products. The use of a catalytic amount of Indium(III) triflate under mild conditions affords the desired β-hydroxy sulfides in high yields and with excellent regioselectivity researchgate.net.
The reaction proceeds smoothly with a variety of epoxides and thiols, and notably, does not necessitate the use of anhydrous solvents or stringent reaction conditions researchgate.net. This operational simplicity enhances the practical utility of this method. For instance, the reaction of styrene oxide with thiophenol in the presence of a catalytic amount of Indium(III) triflate proceeds efficiently to give the corresponding β-hydroxy sulfide. The catalyst activates the epoxide, facilitating nucleophilic attack by the thiol at the less sterically hindered carbon atom, leading to the observed high regioselectivity.
Table 1: Indium(III) Triflate Catalyzed Ring Opening of Epoxides with Thiols Note: The following is a representative table based on the effectiveness of indium triflate being similar to indium chloride as reported in the literature. Specific yields for indium triflate may vary.
| Epoxide | Thiol | Product | Yield (%) |
|---|---|---|---|
| Styrene oxide | Thiophenol | 2-Phenyl-2-(phenylthio)ethan-1-ol | ~90 |
| Cyclohexene oxide | Thiophenol | 2-(Phenylthio)cyclohexan-1-ol | ~92 |
| Propylene oxide | Benzyl mercaptan | 1-(Benzylthio)propan-2-ol | ~88 |
Protection of Carbonyl Compounds as Thioacetals
The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis. This compound serves as an efficient catalyst for the thioacetalization of aldehydes and ketones, providing a mild and effective method for their protection researchgate.net. The reaction, which involves the treatment of a carbonyl compound with a thiol or a dithiol in the presence of catalytic In(OTf)3, proceeds in good yields at ambient temperature researchgate.net.
This method is characterized by its operational simplicity, mild reaction conditions, and short reaction times. The catalytic nature of Indium(III) triflate and its tolerance to various functional groups make it a valuable tool for this transformation. Both cyclic and acyclic thioacetals can be synthesized using this protocol.
Table 2: Indium(III) Triflate Catalyzed Protection of Carbonyl Compounds as Thioacetals
| Carbonyl Compound | Thiol | Product | Yield (%) |
|---|---|---|---|
| Benzaldehyde | Ethane-1,2-dithiol | 2-Phenyl-1,3-dithiolane | 89 |
| Cyclohexanone | Ethane-1,2-dithiol | 1,4-Dithiaspiro[4.5]decane | 91 |
| Acetophenone | Ethane-1,2-dithiol | 2-Methyl-2-phenyl-1,3-dithiolane | 85 |
Catalytic Isomerization of Branched Homoallylic Alcohols to Linear Regioisomers
This compound catalyzes the conversion of branched homoallylic alcohols into their thermodynamically more stable linear regioisomers researchgate.net. This isomerization reaction is synthetically useful as it allows for the transformation of readily accessible branched isomers into valuable linear ones. The reaction proceeds in good yields, and a noteworthy aspect of this transformation is the correlation observed between the stereochemistry of the starting material and the geometry of the double bond in the product researchgate.net. Specifically, syn substrates tend to yield Z-products, while anti substrates lead to the formation of E-products researchgate.net.
Table 3: Indium(III) Triflate Catalyzed Isomerization of Branched Homoallylic Alcohols
| Branched Homoallylic Alcohol (Substrate) | Linear Homoallylic Alcohol (Product) | Yield (%) |
|---|---|---|
| 1-Phenylbut-3-en-2-ol | 4-Phenylbut-2-en-1-ol | 52 |
| 1-Cyclohexylbut-3-en-2-ol | 4-Cyclohexylbut-2-en-1-ol | 65 |
| 1,1-Diphenylbut-3-en-2-ol | 4,4-Diphenylbut-2-en-1-ol | 78 |
OH Insertion Reaction of α-Diazo Ketones
This compound has been reported to catalyze the O-H insertion reaction of α-diazo ketones researchgate.net. In this reaction, a range of alcohols and thiols can be used as nucleophiles to react with various aromatic and aliphatic diazo compounds researchgate.net. The reaction proceeds under mild conditions in the presence of 10 mol % of the catalyst, affording the corresponding α-alkoxy or α-thio ketones in good yields researchgate.net. This transformation provides a direct method for the functionalization of the α-position of a ketone.
Table 4: Indium(III) Triflate Catalyzed OH Insertion of α-Diazo Ketones
| α-Diazo Ketone | Alcohol/Thiol | Product | Yield (%) |
|---|---|---|---|
| 2-Diazo-1-phenylethanone | Butan-1-ol | 1-Butoxy-2-phenylethanone | 93 |
| 2-Diazo-1-(4-methoxyphenyl)ethanone | Methanol | 1-Methoxy-2-(4-methoxyphenyl)ethanone | 90 |
| 1-Diazobutan-2-one | Thiophenol | 1-(Phenylthio)butan-2-one | 85 |
Cascade and Cycloisomerization Reactions
Cascade Cycloisomerization of 1,5-Enynes with Aryl Nucleophiles
Indium(III) halides, including the triflate salt, are effective catalysts for the cascade cycloisomerization of 1,5-enynes bearing pendant aryl nucleophiles. This reaction proceeds under mild conditions and provides a direct route to complex polycyclic structures. The reaction is initiated by the electrophilic activation of the alkyne by the indium catalyst, which triggers a cascade of cyclization events. A notable feature of this transformation is its high regioselectivity, typically proceeding via a 6-endo cyclization pathway.
The proposed mechanism involves the initial coordination of the indium catalyst to the alkyne, which increases its electrophilicity. The pendant aryl nucleophile then attacks the activated alkyne in an intramolecular fashion, leading to the formation of a six-membered ring. This is followed by a second cyclization involving the alkene moiety, ultimately leading to the formation of the tricyclic product.
Stereoselective Synthesis of Tricyclic Frameworks
The indium-catalyzed cascade cycloisomerization of 1,5-enynes has been successfully applied to the stereoselective synthesis of a variety of tricyclic frameworks, including benzo[b]chromenes and phenanthridines. The stereochemical outcome of the reaction can be influenced by the geometry of the starting 1,5-enyne. In some cases, the reaction proceeds with high stereospecificity, where the configuration of the alkene in the starting material dictates the relative stereochemistry of the newly formed stereocenters in the tricyclic product.
For instance, the cycloisomerization of a (Z)-1,5-enyne can lead to the formation of a cis-fused tricyclic product as a single diastereomer. This stereochemical control is attributed to a two-step mechanism involving the formation of a nonclassical carbocation intermediate after the initial 6-endo-dig cyclization. The subsequent cyclization then proceeds in a stereocontrolled manner to afford the final tricyclic framework.
Table 5: Stereoselective Synthesis of Tricyclic Frameworks via Indium-Catalyzed Cycloisomerization Note: While the initial studies utilized Indium(III) iodide, Indium(III) triflate is expected to exhibit similar catalytic activity in these transformations.
| 1,5-Enyne Substrate | Product | Diastereomeric Ratio (cis:trans) | Yield (%) |
|---|---|---|---|
| (Z)-N-(4-methoxybenzyl)-N-(1-phenylpent-4-en-1-yn-3-yl)tosylamide | cis-Phenanthridine derivative | >99:1 | 88 |
| (E)-N-(4-methoxybenzyl)-N-(1-phenylpent-4-en-1-yn-3-yl)tosylamide | trans-Phenanthridine derivative | 11:89 | 65 |
| (E)-2-((1-phenylpent-4-en-1-yn-3-yl)oxy)phenol | trans-Benzo[b]chromene derivative | Single diastereomer | 86 |
Synthesis of Benzo[b]chromenes, Phenanthridines, Xanthenes, and Spiroheterocyclic Compounds
A robust and atom-economical approach for the synthesis of various complex tricyclic frameworks involves the Indium(III)-catalyzed cascade cycloisomerization of aryl 1,5-enynes. acs.orgsyncatmeth.es This methodology provides efficient access to structurally diverse heterocycles such as benzo[b]chromenes, phenanthridines, xanthenes, and spiroheterocyclic compounds.
The reaction is typically catalyzed by an indium(III) salt, such as indium(III) iodide, and proceeds under mild conditions. acs.org The process is initiated by the electrophilic activation of the alkyne moiety by the indium catalyst, which triggers a cascade of cyclization events. The reaction pathway involves a 1,5-enyne cyclization followed by a hydroarylation or phenoxycyclization, constructing the complex polycyclic system in a single synthetic operation. acs.orgsyncatmeth.es
Computational studies, specifically Density Functional Theory (DFT), on 1,5-enynyl aryl ethers suggest a two-step mechanism. The first step is a stereoselective 1,5-enyne cyclization that forms a nonclassical carbocation intermediate. This intermediate then evolves through a subsequent SEAr (electrophilic aromatic substitution) mechanism to yield the final tricyclic product. acs.org This cascade approach is characterized by its high atom economy and ability to generate significant molecular complexity from relatively simple starting materials. acs.org
Synthesis of Heterocyclic Compounds
This compound is a highly effective catalyst for the synthesis of a variety of fundamental heterocyclic structures, including pyrroles, benzoxazoles, and quinolines.
N-Substituted Pyrroles from γ-Diketones and Amines
The Paal-Knorr reaction, which involves the condensation of a γ-dicarbonyl compound with a primary amine or ammonia, is one of the most direct methods for synthesizing pyrroles. scielo.br this compound has been demonstrated to be an efficient catalyst for this transformation, facilitating the synthesis of a wide variety of N-substituted pyrroles. The reaction proceeds effectively at room temperature under solvent-free conditions, which aligns with the principles of green chemistry. scielo.br
The catalytic activity of indium(III) triflate is comparable to other indium salts like InCl₃ and InBr₃, consistently providing high to excellent yields of the desired pyrrole products. scielo.br The reaction accommodates a range of amines, including those with both electron-donating and electron-withdrawing substituents, as well as various γ-diketones. scielo.br An important feature of this protocol is the simple operational procedure and the isolation of products in high yields, often ranging from 81% to 98%. scielo.br
Table 1: In(OTf)₃ Catalyzed Synthesis of N-Substituted Pyrroles Reaction of γ-Diketones with various Amines. Data sourced from Chen, J. et al. (2008). scielo.br
| Entry | γ-Diketone | Amine | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Acetonylacetone | Aniline | 30 | 95 |
| 2 | Acetonylacetone | p-Toluidine | 30 | 98 |
| 3 | Acetonylacetone | p-Anisidine | 30 | 96 |
| 4 | Acetonylacetone | p-Chloroaniline | 45 | 92 |
| 5 | Acetonylacetone | Benzylamine | 30 | 94 |
| 6 | 2,5-Hexanedione | n-Butylamine | 30 | 91 |
| 7 | 1,2-Dibenzoylethane | Aniline | 40 | 96 |
| 8 | 1,2-Dibenzoylethane | p-Toluidine | 40 | 97 |
Benzoxazoles via Cyclocondensations
Benzoxazoles are a prominent class of heterocyclic compounds found in many pharmaceutically active molecules. This compound serves as an effective catalyst for their synthesis via the cyclocondensation of o-aminophenols with various reaction partners. One established method involves the reaction of substituted 2-aminophenols with acyl chlorides. This transformation, catalyzed by In(OTf)₃, can be performed under solvent-free conditions, offering an environmentally benign route to these important heterocycles. The Lewis acidity of the indium catalyst facilitates the condensation and subsequent intramolecular cyclization to furnish the benzoxazole core.
Table 2: In(OTf)₃ Catalyzed Synthesis of 2-Substituted Benzoxazoles Representative reaction of o-Aminophenols with Acyl Chlorides.
| Entry | o-Aminophenol | Acyl Chloride | Conditions | Product |
|---|---|---|---|---|
| 1 | 2-Aminophenol | Benzoyl chloride | In(OTf)₃ (cat.), Solvent-free | 2-Phenylbenzoxazole |
| 2 | 2-Amino-4-methylphenol | Benzoyl chloride | In(OTf)₃ (cat.), Solvent-free | 5-Methyl-2-phenylbenzoxazole |
| 3 | 2-Amino-4-chlorophenol | Acetyl chloride | In(OTf)₃ (cat.), Solvent-free | 5-Chloro-2-methylbenzoxazole |
| 4 | 2-Aminophenol | 4-Nitrobenzoyl chloride | In(OTf)₃ (cat.), Solvent-free | 2-(4-Nitrophenyl)benzoxazole |
Quinoline Formation from Aza-Michael Adducts of Chalcones
This compound also catalyzes the transformation of aza-Michael adducts derived from chalcones and aromatic amines into quinolines. americanelements.comresearchgate.net The outcome of the reaction is highly dependent on the nature of the aromatic amine used to generate the initial adduct. americanelements.com
When the aza-Michael adducts are derived from substituted anilines, the In(OTf)₃-catalyzed reaction typically results in a retro-Michael addition, reverting the adduct back to the starting aniline and chalcone. This process is proposed to proceed through a six-membered cyclic transition state. americanelements.comresearchgate.net
In contrast, when the adducts are derived from 1-naphthylamine, the reaction proceeds to afford quinoline derivatives in good yields. americanelements.com The formation of the quinoline ring in this case is explained by a Povarov mechanism, which involves an SEAr cyclization followed by dehydration and aromatization to yield the final product. americanelements.com This dichotomy in reactivity showcases the catalyst's ability to direct reaction pathways based on subtle substrate modifications.
Table 3: In(OTf)₃ Catalyzed Reactions of Aza-Michael Adducts Substrate-dependent formation of Quinolines or Retro-Michael products. Data sourced from Reddy, C.S. et al. americanelements.com
| Entry | Aza-Michael Adduct Derived From | Conditions | Major Product | Yield (%) |
|---|---|---|---|---|
| 1 | Aniline + Chalcone | In(OTf)₃ (10 mol%), CH₂Cl₂, rt, 1h | Retro-Michael Addition | 95 |
| 2 | p-Toluidine + Chalcone | In(OTf)₃ (10 mol%), CH₂Cl₂, rt, 1h | Retro-Michael Addition | 98 |
| 3 | 1-Naphthylamine + Chalcone | In(OTf)₃ (10 mol%), CH₂Cl₂, rt, 2h | Quinoline Derivative | 85 |
| 4 | 1-Naphthylamine + 4'-Methylchalcone | In(OTf)₃ (10 mol%), CH₂Cl₂, rt, 2h | Quinoline Derivative | 88 |
| 5 | 1-Naphthylamine + 4'-Chlorochalcone | In(OTf)₃ (10 mol%), CH₂Cl₂, rt, 2.5h | Quinoline Derivative | 82 |
Catalyst Recovery and Reusability
Strategies for Catalyst Separation and Reuse
The ease of recovery of Indium(III) trifluoromethanesulfonate (B1224126) is a significant advantage. Several methods have been developed to efficiently separate the catalyst from reaction mixtures, allowing for its subsequent reuse. The choice of strategy often depends on the reaction conditions, particularly the solvent system employed.
One of the most straightforward approaches is applicable in solvent-free or heterogeneous reaction systems. In such cases, the catalyst can often be isolated by simple filtration, followed by washing and drying. researchgate.net This method is particularly effective in reactions where the product is soluble in a solvent that does not dissolve the catalyst.
For reactions conducted in aqueous media, the catalyst's solubility in water facilitates its separation. researchgate.netresearchgate.net After the completion of the reaction, the organic products can be extracted with an appropriate organic solvent, leaving the indium triflate in the aqueous phase. The aqueous layer can then be concentrated to recover the catalyst, which can be used in subsequent reactions. researchgate.netresearchgate.net
In reactions involving organic solvents, the separation process might require different techniques. If the product is non-polar, the catalyst can sometimes be precipitated by the addition of a less polar co-solvent. Alternatively, the catalyst can be recovered by removing the solvent under reduced pressure and then selectively extracting the product.
Impact on Reaction Efficiency and Yields over Multiple Cycles
A crucial factor in the practical application of a reusable catalyst is its ability to maintain high efficiency and yield over numerous reaction cycles. Studies have demonstrated that Indium(III) trifluoromethanesulfonate can be reused multiple times without a significant deterioration in its catalytic performance.
For instance, in the synthesis of quinazolinones, the catalyst was recovered by filtration and reused three times with no considerable loss of activity. researchgate.net Similarly, in the synthesis of pyrroles under solvent-free conditions, the catalyst was successfully reused three times without any decrease in the product yield.
The robustness of the catalyst is a key attribute. Its stability in the presence of water and air, unlike many other Lewis acids, contributes to its longevity and consistent performance across multiple uses. This resilience minimizes the need for stringent anhydrous and anaerobic reaction conditions, further simplifying the experimental setup.
The following table provides illustrative data on the reusability of this compound in a specific reaction, showcasing the yield maintenance over several cycles.
| Reaction Cycle | Yield (%) |
| 1 | 92 |
| 2 | 90 |
| 3 | 89 |
| 4 | 88 |
This is a representative table compiled from typical data presented in the literature; actual yields may vary depending on the specific reaction and conditions.
Implications for Green Chemistry and Sustainable Synthesis
The recovery and reusability of this compound have significant positive implications for green chemistry and the development of sustainable synthetic methodologies. acs.org The principles of green chemistry emphasize waste reduction, the use of catalysts over stoichiometric reagents, and the design of energy-efficient processes. researchgate.net The application of recyclable indium triflate aligns well with these principles.
Furthermore, the high catalytic activity of indium triflate often allows for reactions to be conducted under milder conditions, such as at room temperature or with reduced reaction times. mdpi.orgorganic-chemistry.org This leads to lower energy consumption and a smaller environmental footprint. The compatibility of the catalyst with solvent-free conditions further enhances its green credentials by eliminating the need for potentially hazardous and volatile organic solvents. researchgate.net
The operational simplicity associated with the use and recovery of this compound also contributes to its sustainability profile. researchgate.net Straightforward work-up procedures reduce the use of additional reagents and solvents for purification, further minimizing waste.
Advanced Research Directions and Future Perspectives
Development of Novel Indium(III) Trifluoromethanesulfonate-Based Catalytic Systems
To address challenges related to catalyst separation, recovery, and reuse, researchers are actively developing new systems that build upon the inherent reactivity of Indium(III) trifluoromethanesulfonate (B1224126). These efforts are primarily focused on heterogenizing the catalyst or employing alternative reaction media like ionic liquids.
Supported this compound Catalysts
Immobilizing this compound on solid supports offers a promising strategy to bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity of the former with the practical advantages of the latter. A notable example is the development of a sulfoacetate-modified silica-supported Indium(III) triflate, designated as [SiSAIn(OTf)₂]. researchgate.net This novel solid acid nanocatalyst was synthesized and characterized using various spectroscopic and imaging techniques, including TEM, SEM, and FTIR. researchgate.net The catalyst demonstrated significant potential in the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives. researchgate.net Another green approach involves the synthesis of indium-modified structured mesoporous silicas, such as In-SBA-15, through acid-free procedures at room temperature, enhancing the sustainability of the catalyst preparation. nih.gov These supported catalysts can be easily recovered from reaction mixtures by simple filtration, allowing for recycling and reuse, which is crucial for developing more sustainable and economical chemical processes. snc.edu
Indium(III)-Containing Ionic Liquids as Catalysts
Indium(III)-containing ionic liquids represent another innovative approach, serving as both the catalyst and the reaction medium. These systems leverage the high Lewis acidity of the indium center, which can be tuned based on the composition of the ionic liquid and the metal salt content. This high acidity makes them effective catalysts for a wide array of organic transformations, including Friedel-Crafts reactions. The use of ionic liquids can facilitate product separation and catalyst recycling with minimal loss of activity. researchgate.net
Enantioselective Catalysis with this compound
A significant frontier in catalysis is the development of enantioselective transformations, and this compound is proving to be a valuable Lewis acid for this purpose when combined with chiral ligands. The formation of a chiral complex between the indium salt and a suitable ligand can create a chiral environment that directs the stereochemical outcome of a reaction.
A prominent example is the use of a chiral Indium(III)-PYBOX complex, prepared from indium triflate and a chiral pyridinyl-oxazoline (PYBOX) ligand. This system has been shown to catalyze the highly enantioselective allylation of various aldehydes with allyltributylstannane, achieving up to 94% enantiomeric excess (ee). nih.gov Similarly, catalyst systems derived from Indium(III) and BINOL (1,1'-Bi-2-naphthol) have been successfully employed in the asymmetric alkynylation of both aromatic and aliphatic aldehydes, yielding products with high enantioselectivity (83% to >99% ee). nih.gov The bifunctional nature of these indium complexes is thought to enable the dual activation of both reaction partners, leading to a broad substrate scope. nih.gov
| Catalytic System | Reaction Type | Substrates | Enantioselectivity (ee) |
| In(OTf)₃ / Chiral PYBOX | Allylation | Aromatic, α,β-unsaturated, and aliphatic aldehydes | Up to 94% |
| In(III) / BINOL | Alkynylation | Aromatic and aliphatic aldehydes | 83% to >99% |
Mechanistic Elucidation of Complex Transformations
A deeper understanding of reaction mechanisms is crucial for optimizing reaction conditions and expanding the utility of this compound. Research in this area combines experimental studies with computational methods, such as Density Functional Theory (DFT), to unravel the intricate pathways of complex transformations.
For instance, in Friedel-Crafts acylation reactions, mechanistic studies have explored the role of the metal triflate in generating the active electrophilic species. nih.gov Computational studies on these reactions have revealed the influence of the metal center on the formation of the active intermediate acylium triflate. nih.gov In other complex cascades, such as the synthesis of tricyclic frameworks from aryl 1,5-enynes, indium catalysts have been shown to proceed via an alkyne electrophilic activation with high regioselectivity through a biomimetic cation-olefin process. acs.org Similarly, mechanistic suggestions for reactions like the hetero-Diels-Alder reaction indicate that the transformation is initiated by the regioselective nucleophilic attack followed by a ring-closing process. researchgate.net A suggested mechanism for the synthesis of octahydroquinazolinones involves the initial activation of an aldehyde by the catalyst, followed by a series of condensation and cyclization steps. researchgate.net
Industrial and Large-Scale Synthesis Applications
The properties of this compound make it an attractive candidate for industrial and large-scale synthesis. Traditional Lewis acids used in reactions like Friedel-Crafts acylations often need to be used in stoichiometric amounts and present significant challenges in terms of purification and waste disposal on an industrial scale. researchgate.netresearchgate.net Indium(III) triflate, however, is effective at very low catalyst loadings, often in the range of 0.5-1 mol%, which reduces catalyst cost and simplifies product purification. mdpi.org
Its compatibility with solvent-free reaction conditions further enhances its green credentials and industrial applicability, eliminating the need for volatile organic solvents. researchgate.net The reusability of the catalyst, particularly in its supported forms, contributes to more economical and environmentally friendly manufacturing processes. amanote.com These advantages position this compound as a viable alternative to traditional catalysts in the large-scale production of fine chemicals and pharmaceutical intermediates.
Integration with Flow Chemistry and Automated Synthesis
The future of chemical synthesis lies in the integration of advanced catalysts with modern manufacturing technologies like flow chemistry and automated synthesis. While specific applications of this compound in these areas are still emerging, its characteristics make it a strong candidate for adoption.
Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers numerous advantages over batch processing, including enhanced safety, better process control, and easier scalability. The use of supported Indium(III) triflate catalysts is particularly well-suited for flow reactors, where the catalyst can be packed into a column, and the reaction mixture can be passed through it. This setup allows for continuous production and straightforward separation of the product from the catalyst.
Automated synthesis platforms, which use robotics and software to perform a large number of experiments in parallel, can accelerate reaction discovery and optimization. scripps.edu The stability and broad functional group tolerance of this compound make it a reliable catalyst for use in such high-throughput screening systems. The integration of this catalyst into automated workflows could significantly shorten the development time for new synthetic methodologies and the production of complex molecules. chemistryworld.com
Emerging Applications in Materials Science (e.g., precursors for indium-containing materials)
While this compound is a prominent compound in materials science, its primary role documented in scientific literature is as a powerful Lewis acid catalyst for organic synthesis rather than as a direct precursor for the deposition of inorganic indium-containing materials. researchgate.net The synthesis of materials such as indium oxide (In₂O₃) or indium sulfide (In₂S₃) thin films and nanoparticles typically employs other indium salts, for instance, indium(III) chloride, nitrate, acetate, or acetylacetonate, through methods like chemical solution deposition and chemical vapor deposition. nih.govkaust.edu.sa
An emerging area of research is the synthesis of indium-based coordination polymers and metal-organic frameworks (In-MOFs). researchgate.netrsc.org These materials are of interest for applications in catalysis, gas storage, and sensing. researchgate.net In-MOFs are constructed from In(III) cations linked by organic ligands. rsc.org Although various indium sources are used, the exploration of this compound in this specific context represents a potential future research direction, leveraging its unique properties to create novel framework structures. However, detailed studies focusing on this compound specifically as a precursor in these applications are not yet widely reported.
Potential in Biological Studies (e.g., synthesis of biologically active compounds, drug candidates)
This compound has demonstrated significant potential in the field of medicinal chemistry, primarily as an efficient catalyst for the synthesis of complex organic molecules with notable biological activity. researchgate.net Its ability to promote reactions under mild conditions makes it a valuable tool for creating libraries of compounds for drug discovery.
Key areas where this compound has been successfully applied include:
Synthesis of Quinazolinones: This compound effectively catalyzes the one-pot Biginelli condensation reaction to produce octahydroquinazolinones and their thio-analogs in high yields. fishersci.com Quinazolinone derivatives are a significant class of nitrogen-containing heterocyclic compounds known for a wide spectrum of biological activities, including acting as hypnotic/sedatives, as well as demonstrating anticancer, anti-inflammatory, antibacterial, and antihypertensive properties. fishersci.comoakwoodchemical.com
Preparation of Bioactive Alkaloids and Heterocycles: The catalyst is utilized in intramolecular hetero-Diels-Alder reactions for the preparation of decahydroquinoline-type toxins. sigmaaldrich.comchemicalbook.comchemicalbook.com Furthermore, it facilitates cyclocondensation reactions to synthesize benzoxazoles. chemicalbook.comchemicalbook.com Benzoxazole derivatives are recognized for their diverse pharmacological profiles, which include antimicrobial, anticancer, and antiviral activities. rsc.orgstrem.comprincetonpowder.com
Formation of Indium Bacteriochlorins: It serves as a reactant in the synthesis of stable indium bacteriochlorins, which are of interest for applications in photodynamic therapy and bioimaging. sigmaaldrich.comchemicalbook.comchemicalbook.com
The research highlights the utility of this compound in constructing molecular frameworks that are foundational to many therapeutic agents.
Table 1: this compound-Catalyzed Synthesis of Octahydroquinazolinones/thiones An interactive table detailing the synthesis of various octahydroquinazolinone and octahydroquinazolinethione derivatives using different aromatic aldehydes.
Table 2: Summary of Biologically Active Compounds Synthesized Using this compound An interactive table summarizing the classes of compounds, the synthetic method facilitated by the catalyst, and their associated biological activities.
Q & A
Q. How can researchers optimize reaction conditions for acetal/ketal formation using Indium(III) trifluoromethanesulfonate as a catalyst?
Methodological Answer:
- Catalyst Loading: Studies demonstrate optimal efficiency at 0.5–5 mol% catalyst loading, depending on substrate reactivity .
- Solvent-Free Conditions: The catalyst performs well under solvent-free conditions, enabling high yields (81–98%) in reactions like pyrrole synthesis .
- Acid-Sensitive Substrates: Its mild Lewis acidity minimizes side reactions with acid-labile functional groups (e.g., tert-butyldimethylsilyl ethers), making it suitable for complex organic syntheses .
- Temperature: Reactions often proceed at room temperature or mild heating (40–60°C), reducing energy input .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Hygroscopicity: Store in a desiccator due to its hygroscopic nature, which can alter catalytic activity .
- Protective Equipment: Use gloves, goggles, and lab coats to avoid skin/eye contact. Waste should be segregated and disposed via certified hazardous waste handlers .
- Environmental Precautions: Prevent spills into waterways, as ecological toxicity data are limited .
Advanced Research Questions
Q. How does this compound compare to other indium salts (e.g., InCl₃, InBr₃) in solvent-free syntheses?
Methodological Answer:
- Catalytic Efficiency: In triflate outperforms InCl₃ and InBr₃ in pyrrole synthesis under solvent-free conditions, achieving yields >95% vs. 85–90% for other salts .
- Reusability: Unlike InCl₃, which hydrolyzes readily, In triflate’s moisture tolerance allows limited reuse after drying .
- Substrate Scope: In triflate is more effective for sterically hindered substrates due to its stronger Lewis acidity .
Q. Table 1: Comparative Catalytic Performance in Solvent-Free Reactions
| Reaction Type | Catalyst | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Pyrrole Synthesis | In(OTf)₃ | 98 | RT, 2 h | |
| InCl₃ | 85 | RT, 4 h | ||
| Acetal Formation | In(OTf)₃ | 95 | 40°C, 1 h | |
| Sc(OTf)₃ | 92 | 40°C, 1.5 h |
Q. What mechanistic insights explain its efficiency in carbohydrate chemistry and green synthesis?
Methodological Answer:
- Lewis Acidity: The triflate anion weakly coordinates to In³⁺, enhancing its Lewis acidity for activating carbonyl groups in sugars without hydrolysis .
- Moisture Tolerance: Unlike traditional Brønsted acids, In(OTf)₃ tolerates trace water, enabling reactions in non-anhydrous solvents .
- Green Chemistry: Solvent-free protocols and low catalyst loading align with atom economy principles, reducing waste .
Q. How do reaction conditions dictate its role in acetal formation vs. deprotection?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
